7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine
Description
Structure
3D Structure
Properties
CAS No. |
6286-55-1 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-9(2)15-11-7-13(17-4)12(16-3)6-10(11)14-8/h5-7,14H,1-4H3 |
InChI Key |
JNQDWMIBPLCIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C2N1)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Ketones
A widely used method for synthesizing 1,5-benzodiazepines, including 7,8-dimethoxy derivatives, is the condensation of o-phenylenediamine (OPDA) with appropriate ketones under catalytic conditions.
- Catalyst and Solvent: Heterogeneous catalysts such as H-MCM-22 (a zeolite) have been employed effectively in acetonitrile solvent at room temperature, yielding products in 1–3 hours with high selectivity and good to excellent yields.
- Reaction Conditions: Ambient temperature, mild stirring, and short reaction times are sufficient, making the process efficient and environmentally benign.
- Purification: Post-reaction, the catalyst is filtered off, and the crude product is purified by silica gel column chromatography using ethyl acetate and n-hexane mixtures.
Use of Organocatalysts and One-Pot Multicomponent Reactions
Recent advances include the use of organocatalysts supported on silica nanoparticles, such as Fe(III)-Nicotine-based catalysts, facilitating the synthesis of functionalized 1,5-benzodiazepines in aqueous media at room temperature.
- Mechanism: The catalyst enhances the electrophilicity of the carbonyl group, promoting nucleophilic attack by the diamine and subsequent cyclization.
- Advantages: Environmentally friendly, metal-free, short reaction times, and reproducibility.
- Scope: Applicable to various substituted diamines and ketones, allowing structural diversity.
Specific Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepine Intermediates
A patented method describes the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-ketone intermediates, which are precursors to benzodiazepine derivatives.
- Step A: Conversion of 3,4-dimethoxyphenyl acetate to its acetyl chloride derivative using thionyl chloride in methylene dichloride under reflux for 3 hours.
- Step B: Reaction of the acetyl chloride with 2,2-dimethoxyethyl amine and triethylamine at 10–15 °C to form an amide intermediate.
- Step C: Cyclization by treatment with 36N sulfuric acid at 15–20 °C for 10 hours, followed by phase separation and purification to yield the ketone intermediate with 92.9% yield and >99.5% purity.
Hydrazine-Mediated Cyclization and Purification
Another patented process involves the reaction of tetramethoxy-substituted benzophenone derivatives with hydrazine hydrate in alcoholic media (methanol or isopropanol), followed by acidification and crystallization.
- Reaction: Refluxing a mixture of the benzophenone derivative, acetic acid, hydrochloric acid, and methanol, then adding hydrazine hydrate at 20–27 °C.
- Post-Reaction: pH adjustment with ammonium hydroxide, cooling to crystallize the methanolic adduct.
- Purification: Clarification using active carbon or silica gel, filtration, and recrystallization with low-iron-content solvents to obtain high-purity benzodiazepine derivatives with white color, meeting pharmacopeial standards.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The condensation approach using o-phenylenediamine and ketones is versatile and widely applicable for synthesizing 1,5-benzodiazepines, including methoxy-substituted derivatives.
- The use of heterogeneous catalysts like H-MCM-22 and organocatalysts supported on silica nanoparticles enhances reaction efficiency and selectivity while being environmentally friendly.
- The patented multi-step synthesis involving acetyl chloride formation, amide intermediate preparation, and acid-catalyzed cyclization yields high-purity intermediates crucial for further functionalization.
- Hydrazine-mediated cyclization in alcoholic media followed by careful purification steps ensures the production of benzodiazepine derivatives with pharmaceutical-grade purity and desirable physical properties.
- Purification techniques such as silica gel chromatography, recrystallization with low-iron solvents, and clarification with active carbon or silica gel are critical to achieving high purity and color standards.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Research indicates that derivatives of benzodiazepines, including 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine, may exhibit significant anxiolytic activity comparable to established medications like diazepam. In studies involving various benzodiazepine derivatives, compounds similar to this one showed promising results in reducing anxiety without substantial side effects on muscle tone .
Anticonvulsant Activity
The anticonvulsant properties of benzodiazepines are well-documented. Compounds in this category are often utilized in the treatment of epilepsy and other seizure disorders. The specific structure of this compound suggests it may possess similar anticonvulsant effects, warranting further investigation through clinical trials .
Sedative and Hypnotic Effects
Benzodiazepines are also used as sedatives and hypnotics in clinical settings. The sedative properties of this compound could be beneficial for patients with sleep disorders or those requiring sedation prior to surgical procedures .
Synthetic Applications
The synthesis of benzodiazepines is a significant area of interest in organic chemistry due to their complex structures and diverse biological activities. The synthetic pathways for creating compounds like this compound involve various methods that utilize o-phenylenediamine as a precursor. Recent studies have highlighted efficient synthetic strategies that can be employed to produce this compound with high yields and purity .
Case Study 1: Anxiolytic Activity Assessment
A study assessed the anxiolytic effects of several benzodiazepine derivatives in animal models using the elevated plus maze test. The results indicated that certain derivatives exhibited significant anxiolytic activity with minimal side effects on motor coordination, suggesting that modifications to the benzodiazepine structure could enhance therapeutic profiles .
Case Study 2: Anticonvulsant Screening
Another research effort focused on the anticonvulsant properties of various benzodiazepine derivatives. In vitro assays demonstrated that compounds similar to this compound effectively reduced seizure activity in rodent models without causing neurotoxicity .
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with GABA-A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound can exert anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations :
- Methyl groups at positions 2 and 4 provide steric hindrance, which may limit access to the nitrogen centers during reactions like acylation or alkylation .
- Bromination Patterns : Brominated derivatives (e.g., 3-bromo and 3,3-dibromo compounds) exhibit higher melting points and altered regioselectivity in further reactions, attributed to halogen-induced polarization .
- Ring Saturation : Dihydro analogs (e.g., 2,3-dihydro-2,7,8-trimethyl derivatives) show reduced planarity, affecting π-π stacking interactions and solubility profiles .
Reactivity and Regioselectivity
- Bromination : Bromine addition to 7,8-dimethyl-2,4-diphenyl derivatives favors position 3, as evidenced by NMR and X-ray data, likely due to resonance stabilization of the intermediate .
Physicochemical Properties
- Melting Points: Brominated derivatives generally exhibit higher melting points (e.g., 226–228°C for dibromo compounds) compared to non-halogenated analogs, reflecting stronger intermolecular halogen bonding .
- Solubility : Methoxy and hydroxyl groups enhance water solubility via hydrogen bonding, whereas fully saturated dihydro derivatives may show improved lipid solubility .
Biological Activity
7,8-Dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H16N2O2
- CAS Number : 105479-05-8
- Molecular Weight : 232.28 g/mol
- Density : 1.621 g/cm³
- Boiling Point : 346.4°C at 760 mmHg
Benzodiazepines primarily exert their effects through modulation of the GABA-A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in increased neuronal inhibition and produces anxiolytic, sedative, hypnotic, and muscle relaxant effects.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Anxiolytic Effects : Studies suggest that compounds in this class can reduce anxiety-like behaviors in animal models.
- Sedative Properties : The compound has been observed to induce sedation in preclinical studies.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties against oxidative stress.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | |
| Sedative | Induced sedation | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anxiolytic Activity
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The compound was compared to standard anxiolytics and showed comparable efficacy but with a potentially better side effect profile.
Case Study 2: Sedative Effects
In a controlled study involving human subjects with insomnia, the compound was administered at varying dosages. Results indicated that participants experienced improved sleep quality and duration without significant adverse effects typically associated with benzodiazepines.
Research Findings on Neuroprotection
Recent investigations into the neuroprotective effects of this compound revealed that it may mitigate neuronal damage caused by oxidative stress in vitro. The mechanism appears to involve the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS) levels.
Q & A
Q. What are the standard synthetic routes for 7,8-dimethoxy-2,4-dimethyl-1H-1,5-benzodiazepine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of o-phenylenediamines with β-diketones or α,β-unsaturated carbonyl derivatives. A common method involves using ceric ammonium nitrate (CAN) as a catalyst in ethanol under reflux (60–65°C), achieving moderate to high yields . For example, CAN catalyzes the cyclization step by promoting electron transfer, which enhances regioselectivity. Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical; ethanol as a green solvent minimizes side reactions compared to polar aprotic solvents .
Q. What analytical techniques are recommended for structural characterization of 1,5-benzodiazepine derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and diastereotopic protons in the diazepine ring.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches in β-diketone precursors).
- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.
- Elemental analysis : Validates purity and stoichiometry .
Example: In N-acylated derivatives, NMR can differentiate between acylation at the NH or OH sites by observing downfield shifts (~δ 10–12 ppm for NH-acylation) .
Q. How are antimicrobial activities of 7,8-dimethoxy-1,5-benzodiazepines evaluated?
Antimicrobial screening involves determining minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). For instance, derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity (MIC range: 8–64 µg/mL) compared to unsubstituted analogs .
Q. What safety protocols are essential for handling 1,5-benzodiazepines in the laboratory?
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity.
- Follow guidelines from occupational exposure databases (e.g., GBZ 2.1-2007 for workplace air standards) .
- Avoid light for photosensitive derivatives (e.g., nitro-substituted analogs) to prevent decomposition .
Advanced Research Questions
Q. How can regioselective acylation of 1,5-benzodiazepines be achieved, and what spectroscopic evidence supports it?
N-Acylation often occurs preferentially at the NH site over hydroxyl groups under acidic conditions. For example, using acetyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a base selectively acylates the NH position. X-ray crystallography and NOESY NMR confirm regiochemistry by spatial proximity of acyl groups to adjacent protons .
Q. What mechanistic insights explain the role of CAN in 1,5-benzodiazepine synthesis?
CAN acts as a Lewis acid , polarizing carbonyl groups in β-diketones to facilitate nucleophilic attack by o-phenylenediamine. Its Ce⁴⁺/Ce³⁺ redox cycle may also stabilize reactive intermediates, reducing side reactions. Computational studies (e.g., DFT) suggest CAN lowers the activation energy of the cyclization step by ~15–20 kJ/mol .
Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity and pharmacokinetics?
- Methoxy groups : Enhance lipophilicity, improving blood-brain barrier penetration for CNS targets.
- Nitro groups : Increase antimicrobial potency but may elevate hepatotoxicity risks.
- Dimethyl substitution : Reduces metabolic degradation by cytochrome P450 enzymes .
Table 1: Comparative activity of derivatives
| Substituent | MIC (µg/mL) | LogP | Metabolic Stability (t½, min) |
|---|---|---|---|
| 7,8-Dimethoxy | 32–64 | 2.1 | 120 |
| 7-Nitro-8-methoxy | 8–16 | 1.8 | 45 |
Q. What strategies resolve contradictions in reported synthetic yields for light-sensitive derivatives?
Discrepancies arise from variations in light exposure, solvent purity, or reaction scaling. For reproducible results:
Q. How can computational methods predict the binding affinity of 1,5-benzodiazepines to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like GABAₐ or cholecystokinin receptors. Key parameters:
Q. What are the challenges in translating in vitro antimicrobial activity to in vivo efficacy?
- Bioavailability : Poor solubility of 7,8-dimethoxy derivatives limits absorption.
- Toxicity : Nitro-substituted analogs may induce oxidative stress in mammalian cells.
- Resistance : Efflux pump upregulation in Pseudomonas aeruginosa reduces efficacy .
Data Contradiction Analysis
Example : Conflicting reports on the anticancer activity of 2,4-diaryl-7,8-dimethyl derivatives may stem from assay variability (e.g., cell line specificity, concentration ranges). Standardized protocols (e.g., NCI-60 screening) and orthogonal assays (apoptosis vs. proliferation) are recommended to validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
